molecular formula C16H21Cl2N3O B2728749 3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride CAS No. 1424350-44-6

3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride

Cat. No. B2728749
CAS RN: 1424350-44-6
M. Wt: 342.26
InChI Key: JLRVJXNNHHZYRK-UHFFFAOYSA-N
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Description

3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes that are involved in the regulation of various biological processes.

Scientific Research Applications

Enantioselective Reductions and Chiral Bridged 1,4-Dihydropyridines

  • A study explored the preparation of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions, synthesizing compounds from valine, alanine, phenylglycine, phenylalanine, and proline. These compounds were used to reduce activated carbonyl compounds to alcohols with enantiomeric excesses between 36% and 90%, depending on the bridge length of the macrocycle. The research suggests a complexation mechanism involving the 1,4-dihydropyridine, Mg2+, and carbonyl component leading to reduction (Talma et al., 1985).

Synthesis and Biological Evaluation of Novel Derivatives

  • Novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. This study indicates the potential for these derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).

Heterocyclic Synthesis via Pyridinylthioureas

  • The synthesis of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas showcases a method for creating compounds with potential applications in medicinal chemistry and materials science. Quantum calculations were used to study the properties of the starting materials and products, highlighting the role of computational chemistry in synthetic design (Dawood et al., 2013).

Ligands for Enantioselective Alkylation

  • Pyrrolidine-based amino alcohols derived from tartaric acid were synthesized and used as chiral ligands in the enantioselective alkylation of benzaldehyde. This research contributes to the development of novel chiral catalysts for asymmetric synthesis, achieving enantiomeric excesses of up to 80% (Gonsalves et al., 2003).

properties

IUPAC Name

3-amino-3-phenyl-N-(1-pyridin-4-ylethyl)propanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O.2ClH/c1-12(13-7-9-18-10-8-13)19-16(20)11-15(17)14-5-3-2-4-6-14;;/h2-10,12,15H,11,17H2,1H3,(H,19,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRVJXNNHHZYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)CC(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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